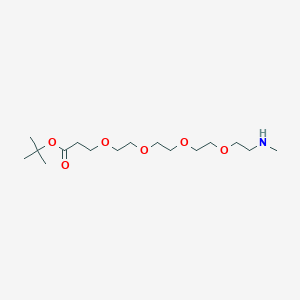

Methylamino-PEG4-Boc

Description

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZXARLRHZPMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized modern medicine. Central to the design and efficacy of these modalities are bifunctional linkers, which connect a targeting moiety to a payload or an E3 ligase ligand. The synthesis of these linkers is a complex process that demands precise control over reactive functional groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this synthetic strategy, enabling the sequential and controlled assembly of these intricate molecules. This technical guide provides a comprehensive overview of the chemistry of Boc protecting groups in the context of bifunctional linkers, detailing experimental protocols, quantitative data, and the strategic considerations for their use in drug development.

Core Principles of Boc Protection in Bifunctional Linkers

The primary role of the Boc group is to temporarily mask amine functionalities within a linker, preventing them from undergoing unwanted reactions during the synthetic sequence.[1] The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations.[2] Its key attribute is its lability under acidic conditions, which allows for its clean removal to reveal the amine for subsequent conjugation or chain elongation.[2]

Heterobifunctional linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., a carboxylic acid, NHS ester, or an alkyne) at the other, are particularly valuable.[3] This orthogonality allows for the stepwise construction of complex molecules, such as PROTACs, where a ligand for a target protein and a ligand for an E3 ligase are joined by a linker.[1][4]

Quantitative Data Presentation

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bifunctional molecule. The following tables summarize key quantitative data for these reactions.

Table 1: Representative Conditions for Boc Protection of Amines in Linkers

| Amine Substrate | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Diamines (general) | (Boc)₂O, HCl, MeOH | Room Temperature | 1 | 65-95 | [5][6] |

| Piperazine | (Boc)₂O, Methanol (B129727) | 30 | 1.25 | 45 | [7] |

| Bispidine | (Boc)₂O, TFA, Iodine, Methanol | 0-5 then RT | 1.25 | 55 | [8] |

| 1,4-phenylene diamine | (Boc)₂O, Acetonitrile | Not specified | Not specified | 81.5-89.1 | [9] |

| Amino-PEG Linker | (Boc)₂O, DIPEA, DCM | Room Temperature | 3-12 | >90 | [3] |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

| Reagent | Typical Concentration | Solvent | Temperature (°C) | Time | Purity/Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Room Temperature | 0.5 - 4 | >95% Purity | [2][3] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 | High Yield | [2] |

| p-Toluenesulfonic Acid (pTSA) | Catalytic | Acetonitrile/Methanol | 50 | 0.5 - 2 | High Yield | [2] |

| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1 - 4 | up to 90% Yield | [10] |

| Dawson Heteropolyacid | Catalytic | Acetonitrile | Reflux | 0.25 - 1 | 90-95% Yield | [11] |

Table 3: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Reference(s) |

| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) | [3][] |

| Stability | Stable to bases and nucleophiles | Stable to acids | [3][] |

| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), solution-phase synthesis, protection of side chains. | Solid-phase peptide synthesis (Fmoc/tBu strategy), synthesis of base-sensitive peptides. | [3][][13] |

| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile protecting groups. | Orthogonal to Boc, tBu, and other acid-labile protecting groups. | [][14] |

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible success in the synthesis and application of Boc-protected bifunctional linkers.

Protocol 1: Boc Protection of a Diamine Linker (Solution-Phase)

This protocol describes a general procedure for the mono-Boc protection of a symmetrical diamine.

Materials:

-

Symmetrical diamine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the diamine in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add one equivalent of HCl in methanol to the solution while stirring. This protonates one of the amino groups, deactivating it towards Boc protection.[5][6]

-

Allow the reaction to stir for 15-30 minutes.

-

Slowly add one equivalent of (Boc)₂O dissolved in methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaOH solution).

-

Extract the mono-Boc-protected linker with an organic solvent (e.g., DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection of a Bifunctional Linker (Solution-Phase)

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected bifunctional linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) or anisole (B1667542) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (typically 20-50% v/v).[3][15]

-

If the linker or attached moieties are sensitive to cationic side reactions, add a scavenger such as TIS or anisole (typically 2.5-5% v/v).[15]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[15]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[15]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Solid-Phase Synthesis of a Peptide-Based Linker using Boc Chemistry

This protocol provides a general overview of using a Boc-protected amino acid-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Boc-amino acid-PAM resin

-

Boc-protected amino acids

-

Coupling reagents (e.g., DCC/HOBt or HBTU/HATU)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino acid-PAM resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[3]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the resin-bound amino acid, exposing the terminal amine.[3][16]

-

Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal amine TFA salt.

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired linker sequence.

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, the linker can be cleaved from the resin, or the resin-bound linker can be used for further solution-phase synthesis.

Mandatory Visualizations

Signaling Pathway Diagram: PROTAC Mechanism of Action

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Experimental Workflow Diagram: Synthesis of a Bifunctional Linker

Caption: A generalized experimental workflow for the synthesis of a bifunctional linker.

Conclusion

The Boc protecting group is an invaluable tool in the synthesis of bifunctional linkers for advanced therapeutics like ADCs and PROTACs. Its robust nature, coupled with its selective removal under acidic conditions, provides the chemical precision necessary for the construction of these complex molecules. A thorough understanding of the principles of Boc chemistry, along with access to reliable experimental protocols and quantitative data, is essential for researchers in the field of drug development. This guide provides a foundational resource to aid in the rational design and efficient synthesis of novel bifunctional linkers, ultimately contributing to the advancement of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioorg.org [bioorg.org]

- 7. MRT - Mono-Boc-Protection of Diamines [merckmillipore.com]

- 8. sciforum.net [sciforum.net]

- 9. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. scispace.com [scispace.com]

- 13. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

An In-depth Technical Guide to the Solubility and Stability of Methylamino-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Methylamino-PEG4-Boc, a bifunctional linker commonly utilized in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information based on the well-understood properties of its constituent functional groups: a methylamino group, a short polyethylene (B3416737) glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound in their own laboratory settings.

Predicted Solubility of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its biological activity, formulation, and administration. The structure of this compound, featuring a hydrophilic PEG4 linker, suggests good solubility in a range of solvents.

The polyethylene glycol (PEG) component is known to enhance the aqueous solubility of molecules.[1] PEGs are soluble in water and many organic solvents, including ethanol, dichloromethane, acetonitrile, and dimethylformamide (DMF).[2][3] The short, four-unit PEG chain in this compound is expected to impart significant hydrophilicity to the molecule. The Boc protecting group contributes to its solubility in non-polar organic solvents.

Based on the properties of its structural components, the predicted solubility of this compound in various common laboratory solvents is summarized in the table below.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Moderate to High | The hydrophilic PEG4 chain is expected to confer good water solubility. |

| Polar Protic Solvents | Water, Ethanol, Methanol | High | The ether oxygens of the PEG chain and the carbonyl of the Boc group can form hydrogen bonds with protic solvents. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents are effective at solvating polar organic molecules. DMSO is a common solvent for preparing stock solutions of drug-like molecules.[4][5][6] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The overall organic character of the molecule suggests good solubility in these solvents. |

| Non-polar Solvents | Toluene, Hexanes | Low to Moderate | While the PEG chain reduces overall lipophilicity, some solubility in less polar solvents is expected due to the t-butyl group and the hydrocarbon backbone. |

Stability Profile of this compound

The stability of a linker molecule is paramount to ensure the integrity of the final conjugate under storage and physiological conditions. The stability of this compound is primarily dictated by the lability of the Boc protecting group and the robustness of the PEG linker.

pH Stability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is known to be labile under acidic conditions.[7][8][9] It is generally stable to basic and nucleophilic conditions.[8] Therefore, this compound is expected to be stable at neutral and basic pH but will undergo deprotection to reveal the free amine under acidic conditions.

The PEG linker itself is generally stable to both acidic and basic conditions.[3]

Thermal Stability

Polyethylene glycol linkers are generally considered to be thermally stable.[10] Studies on PEGylated proteins have shown that the PEG moiety can, in some cases, enhance the thermal stability of the conjugate.[11][12] While specific data for this compound is unavailable, it is reasonable to expect that the molecule possesses good thermal stability under typical laboratory storage and handling conditions.

Storage Recommendations

For long-term storage, it is advisable to store this compound as a solid at -20°C in a dry environment. If stored in solution, a non-protic, aprotic solvent such as DMSO is recommended, also at -20°C, to minimize potential degradation.

Experimental Protocols

To provide researchers with the tools to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer, which is particularly relevant for assessing its behavior in biological assays.[4][5][13]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentrations of the compound. The final DMSO concentration should be kept constant and low (typically ≤ 1%).

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.

-

UV Spectroscopy after Filtration: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at a wavelength where the compound has maximum absorbance.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Stability Assessment using HPLC

This protocol describes a method to evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).[14][15]

References

- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. enamine.net [enamine.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Effect of polyethylene glycol on the thermal stability of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Mechanism of Action of Methylamino-PEG4-Boc in Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of PROTACs and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.[2]

Polyethylene (B3416737) glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[3] This guide focuses on Methylamino-PEG4-Boc , a specific PEG-based linker, and its role in the mechanism of PROTAC-mediated protein degradation.

Core Mechanism of Action: this compound in Action

The fundamental role of the this compound linker, once incorporated into the final PROTAC structure, is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex.[4] This complex formation is the rate-limiting step for subsequent protein degradation.[5] The four polyethylene glycol units of the linker provide the necessary length and flexibility to span the distance between the two proteins and allow for favorable protein-protein interactions.

The general mechanism of action for a PROTAC utilizing a this compound-derived linker can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. The PEG4 linker's flexibility is crucial for allowing the two proteins to adopt a conformationally favorable orientation for the subsequent ubiquitination step.[4]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.

-

Recycling of the PROTAC: After the degradation of the POI, the PROTAC is released and can engage in another cycle of binding and degradation, acting as a catalyst.

Below is a signaling pathway diagram illustrating this process:

Quantitative Data on PROTAC Performance with PEG4 Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase. Below is a summary of representative data for PROTACs utilizing a 4-unit PEG linker.

| Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG4 | HeLa | ~20 | >90 | N/A |

| ERα | VHL | ~4 PEG units | MCF-7 | ~750 | ~50 | [6] |

| BTK | CRBN | ≥ 4 PEG units | Ramos | 1 - 40 | >90 | [6] |

Note: The data presented is compiled from various sources for illustrative purposes. Direct comparison across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC by coupling a warhead and an E3 ligase ligand to a this compound linker.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amino-PEG4 linker.

Step 2: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

-

Dissolve the E3 ligase ligand (with a carboxylic acid functionality) and a peptide coupling agent (e.g., HATU) in an anhydrous solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.

-

Add the deprotected amino-PEG4 linker to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 3: Functional Group Conversion of the Other End of the Linker (if necessary)

Depending on the desired final conjugation chemistry, the terminal methylamino group of the PEG linker may need to be converted to another functional group (e.g., a carboxylic acid or an alkyne).

Step 4: Coupling of the Second Ligand (e.g., Warhead)

-

Using a similar peptide coupling strategy as in Step 2, couple the warhead (with a corresponding functional group) to the linker-E3 ligase ligand intermediate.

-

Alternatively, other conjugation chemistries like click chemistry (CuAAC) can be employed if the linker and warhead are appropriately functionalized.

-

Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate. Allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[6]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

-

Data Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of the PROTAC across an artificial membrane.

-

Preparation of Donor and Acceptor Plates: Prepare a 96-well donor plate containing the PROTAC dissolved in a suitable buffer. Prepare a 96-well acceptor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and filled with buffer.

-

Assay Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.

-

Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Calculation of Permeability Coefficient (Papp): Calculate the Papp value to determine the permeability of the PROTAC.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC.

Conclusion

The this compound linker is a valuable building block in the synthesis of PROTACs. Its PEG4 component offers a balance of flexibility and hydrophilicity that can be crucial for achieving potent protein degradation. The successful design of a PROTAC requires careful optimization of the linker length and composition, and the experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising therapeutic agents. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens, the rational design of PROTACs with enhanced efficacy and drug-like properties will continue to advance the field of targeted protein degradation.

References

- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to PROTAC Linkers: The Linchpin of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds to a target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][3][4][5]

The PROTAC's mechanism of action is event-driven and catalytic.[2][6] Upon entering a cell, the PROTAC molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[5][7][8] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][][10] The PROTAC molecule is subsequently released and can engage in further catalytic cycles.[2][6][10]

While the warhead and anchor provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall efficacy, selectivity, and physicochemical properties.[1][3][11] This guide provides a detailed exploration of the PROTAC linker, its components, its impact on degradation, and the experimental methods used for its evaluation.

References

- 1. chempep.com [chempep.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 11. precisepeg.com [precisepeg.com]

In-Depth Technical Guide: CAS Number 1621616-14-5

A comprehensive overview of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate, a key building block in targeted protein degradation.

Introduction

The compound identified by CAS number 1621616-14-5 is chemically named tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate. It is also commonly referred to as Methylamino-PEG4-t-butyl ester or Methylamino-PEG4-Boc. This molecule is a heterobifunctional linker of significant interest in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, thereby influencing the formation of a productive ternary complex essential for ubiquitination and subsequent degradation.

This technical guide provides a detailed overview of the properties and uses of CAS number 1621616-14-5, with a focus on its application in the synthesis of PROTACs for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is presented in Table 1. The polyethylene (B3416737) glycol (PEG) chain in its structure enhances its solubility in aqueous media, a desirable characteristic for biological applications.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1621616-14-5 | [1] |

| Chemical Name | tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate | [1] |

| Synonyms | Methylamino-PEG4-t-butyl ester, this compound | [3] |

| Molecular Formula | C16H33NO6 | [3] |

| Molecular Weight | 335.44 g/mol | [3] |

| Physical State | Liquid | [3] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |

| Predicted Boiling Point | 266.7 ± 15.0 °C (for a similar compound) | [4] |

| Predicted pKa | 9.51 ± 0.10 (for a similar compound) | [4] |

| Storage | -20°C | [2] |

Role in PROTAC Synthesis and Mechanism

tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate serves as a flexible PEG-based linker in the modular synthesis of PROTACs.[3] Its heterobifunctional nature is key to its utility. The terminal methylamine (B109427) group is reactive towards carboxylic acids, allowing for the formation of a stable amide bond with a ligand for a target protein of interest.[1][2] The other end of the linker is a t-butyl ester, which acts as a protecting group for a carboxylic acid. This t-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase, typically via another amide bond formation.[1][2]

The general workflow for utilizing this linker in PROTAC synthesis is depicted in the following diagram:

The flexibility of the PEG4 chain allows for the necessary spatial arrangement between the target protein and the E3 ligase to facilitate the ubiquitination process. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the final PROTAC molecule.[]

Experimental Protocols

General Amide Coupling of Methylamino-PEG4-t-butyl ester with a Carboxylic Acid

This protocol describes the general procedure for the reaction of the methylamine group of the linker with a carboxylic acid-containing molecule, such as a ligand for a protein of interest.

Materials:

-

Methylamino-PEG4-t-butyl ester (CAS 1621616-14-5)

-

Carboxylic acid-containing molecule (e.g., POI ligand)

-

Coupling agents (e.g., HATU, EDC)[6]

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)[6]

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of Methylamino-PEG4-t-butyl ester (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Example Application: Synthesis of VHL-based PROTACs for Tissue Transglutaminase (TG2)

A published study details the use of Methylamino-PEGn-t-butyl esters (where n=4 corresponds to CAS 1621616-14-5) in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs to target Tissue Transglutaminase (TG2).[1] The experimental protocol involves a multi-step synthesis.

Step 1: Reaction of Methylamino-PEG4-t-butyl ester with 2,4-dichloro-6-methylpyrimidine

-

Reactants: Methylamino-PEG4-t-butyl ester, 2,4-dichloro-6-methylpyrimidine, and N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Tetrahydrofuran (THF).

-

Conditions: The reaction is carried out at 0 to 15 °C for 10 hours.[1]

-

Outcome: This step results in the formation of a pyrimidine (B1678525) intermediate with the PEG4-t-butyl ester chain attached.

Step 2: Subsequent synthetic modifications The resulting intermediate undergoes further reactions, including a nucleophilic aromatic substitution, deprotection of the t-butyl ester using hydrochloric acid in ethyl acetate, and finally, an amide coupling with a VHL ligand ((S,R,S)-AHPC) using HATU and DIPEA in DMF to yield the final PROTAC.[1]

The overall synthetic scheme is illustrated below:

Biological Activity and Signaling Pathways

The biological activity of a PROTAC is determined by its ability to induce the degradation of its target protein. In the case of the TG2-targeting PROTACs synthesized using the Methylamino-PEG4-t-butyl ester linker, the ultimate goal is the degradation of TG2.[1] TG2 is a multifunctional enzyme implicated in various cellular processes and diseases, including cancer and fibrosis.

The mechanism of action for these PROTACs involves hijacking the VHL E3 ubiquitin ligase. The PROTAC molecule facilitates the formation of a ternary complex between TG2 and VHL. This proximity allows for the transfer of ubiquitin molecules to TG2, marking it for degradation by the proteasome.

The downstream signaling effects of TG2 degradation would depend on the specific cellular context and the pathways in which TG2 is involved. This could include modulation of cell adhesion, migration, and apoptosis. The following diagram illustrates the general principle of PROTAC-mediated protein degradation.

Conclusion

tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS 1621616-14-5) is a valuable and versatile chemical tool for the synthesis of PROTACs. Its heterobifunctional nature, coupled with the advantageous properties of the PEG linker, makes it a key building block for researchers developing novel therapeutics based on targeted protein degradation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for its application in the laboratory. Further research into PROTACs utilizing this linker will continue to elucidate its full potential in targeting a wide range of disease-relevant proteins.

References

- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]

- 3. This compound (Methylamino-PEG4-t-butyl ester) | PROTAC Linker | MCE [medchemexpress.cn]

- 4. Methylamino-PEG1-t-butyl ester CAS#: 1807521-03-4 [chemicalbook.com]

- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

The Strategic Role of the Methylamino Group in Linker Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It is not merely a passive tether but a sophisticated modulator of a conjugate's stability, solubility, and mechanism of action. A key functional group employed in modern linker design is the methylamino group (-NHCH₃). This secondary amine offers distinct steric and electronic properties compared to a primary amine (-NH₂) that can be strategically leveraged to overcome significant challenges in drug development, particularly concerning linker stability and cell permeability.

This guide provides a detailed examination of the function of the methylamino group in linker chemistry, summarizing key quantitative data, outlining experimental protocols for evaluation, and visualizing the underlying chemical principles and workflows.

Core Functions of the Methylamino Group in Linker Design

The incorporation of a methylamino group, or the N-methylation of an existing amide within a linker, serves several primary functions:

-

Enhanced Proteolytic Stability: One of the most significant advantages is the increased resistance to enzymatic degradation. N-methylation of a peptide bond removes the amide proton, which is a key hydrogen bond donor for protease recognition. This modification sterically hinders the approach of proteases, leading to a substantial increase in the linker's half-life in biological fluids, particularly in plasma.[1] This is crucial for ADCs to prevent premature payload release in systemic circulation, which can cause off-target toxicity.[2][3][4]

-

Modulation of Self-Immolation Kinetics: In self-immolative linkers, such as the widely used p-aminobenzyl carbamate (B1207046) (PABC) system, the electronic properties of aromatic substituents are critical.[5] Introducing a methylamino-containing group, such as in a m-amide PABC (MA-PABC) linker, can dramatically improve serum stability without compromising the desired intracellular proteolytic cleavage that initiates the self-immolation cascade.[2] Furthermore, in certain cyclization-driven release mechanisms, alkylating the amine can accelerate the self-immolation and payload release process once the trigger is activated.[5]

-

Improved Cell Permeability (for PROTACs): PROTACs are large molecules that often defy traditional "rule-of-five" guidelines for oral bioavailability and cell permeability.[6] Their high molecular weight and polar surface area can be significant barriers. N-methylation of amides within the linker is a powerful strategy to improve permeability. By replacing a hydrogen bond donor (the amide N-H) with a methyl group, the overall polarity is reduced. This shielding of polar groups can facilitate the adoption of folded, less polar conformations in the nonpolar environment of the cell membrane, thereby enhancing passive diffusion.[7][8][9][10]

-

Versatile Conjugation Handle: The methylamino group provides a reactive secondary amine that can readily form stable amide bonds with carboxyl groups or activated esters, making it a versatile point of attachment in linker synthesis.[11]

Quantitative Data: Impact on Linker Stability

The stability of the linker-payload is a critical parameter, especially for ADCs, to ensure the conjugate remains intact in circulation until it reaches the target cell. Premature cleavage in plasma, particularly in rodent models used for preclinical studies, is a common challenge. The introduction of a methylamino-containing amide group has been shown to confer significant stability.

A study by Singh, T. et al. (2020) demonstrated this by modifying a p-aminobenzyl carbamate (PABC) linker with a meta-amide (m-amide or MA), which incorporates a methylamino moiety. The stability of various linker-payloads, derivatized with N-acetylcysteine (NAC) to mimic conjugation, was compared in mouse and human serum.

Table 1: Stability of Linker-Payloads in Mouse and Human Serum Data summarized from Singh, T., et al. "Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates." Bioconjugate Chemistry, 2020.[2]

| Compound ID | Linker Type | Modification | % Drug Release in Mouse Serum (24 h) | % Drug Release in Human Serum (24 h) | Cathepsin B Cleavage |

| 2 | Val-Cit-PABC (Control) | Unsubstituted | 100% | < 2% | Yes |

| 14 | Val-Cit-MA-PABC | m-Amide | 50% | < 2% | Yes |

| 15 | Glu-Val-Cit-PABC | Glutamic Acid | 31% | < 2% | Yes |

| 16 | Glu-Val-Cit-MA-PABC | m-Amide + Glutamic Acid | 7% | < 2% | Yes |

Analysis: The control linker (Compound 2) was completely hydrolyzed in mouse serum within 24 hours. The introduction of the m-amide group containing a methylamino functionality (Compound 14) cut this hydrolysis by half. When combined with other modifications like the inclusion of a glutamic acid residue (Compound 16), the hydrolysis in mouse serum was dramatically reduced to just 7%, while importantly retaining stability in human serum and the desired cleavability by cathepsin B.[2] This demonstrates the profound stabilizing effect of this modification.

Key Experimental Protocols

Evaluating the function and stability of linkers containing a methylamino group involves a series of well-defined experimental procedures.

Protocol for ADC Conjugation to Cysteine Residues

This protocol describes a standard method for conjugating a maleimide-functionalized linker-payload to an antibody via its interchain cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (0.5 M).

-

Linker-payload functionalized with a maleimide (B117702) group, dissolved in Dimethyl sulfoxide (B87167) (DMSO).

-

Quenching reagent: N-acetylcysteine.

-

Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

-

Reaction Buffer: e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.

Procedure:

-

Antibody Preparation: Dilute the stock mAb solution to a final concentration of 5-10 mg/mL in the reaction buffer.

-

Partial Reduction: Add a molar excess of TCEP to the antibody solution. A typical starting point is 2.5 equivalents of TCEP per mAb. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[12][13][14]

-

Conjugation: Cool the reduced antibody solution to room temperature. Add the maleimide-functionalized linker-payload solution (typically 5-10 equivalents) dropwise to the antibody solution while gently stirring. The DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

-

Reaction Incubation: Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using SEC or HIC. The buffer is typically exchanged into a formulation buffer (e.g., histidine buffer, pH 5.8).[12]

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), level of aggregation, and purity using techniques like HIC, SEC, and LC-MS.

Protocol for In Vitro Plasma Stability Assay

This assay measures the stability of the ADC and the rate of payload release in plasma from different species.

Materials:

-

Purified ADC.

-

Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), collected with an anticoagulant like heparin or EDTA.

-

Phosphate-buffered saline (PBS).

-

Immunoaffinity capture beads (e.g., Protein A or Protein G magnetic beads).

-

Organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) for protein precipitation.

-

LC-MS system for analysis.

Procedure:

-

Incubation Setup: In a multi-well plate, incubate the ADC at a final concentration of ~0.1-1 mg/mL in plasma at 37°C. Include a control where the ADC is incubated in PBS under the same conditions.[15][16][17]

-

Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), withdraw aliquots from the incubation mixtures. Immediately freeze samples at -80°C to stop the reaction until analysis.

-

ADC Capture (for DAR analysis): To measure the loss of conjugated drug over time, isolate the ADC from the plasma. Add immunoaffinity beads to a thawed plasma aliquot and incubate to capture the ADC. Wash the beads with PBS to remove plasma proteins. Elute the ADC from the beads.[17][18]

-

Sample Preparation (for released drug analysis): To measure the amount of free payload released into the plasma, precipitate the plasma proteins by adding 3-4 volumes of cold organic solvent. Vortex and centrifuge at high speed. Collect the supernatant, which contains the released small molecule drug.[15][16]

-

LC-MS Analysis:

-

DAR Analysis: Analyze the eluted ADC from step 3 using LC-MS under denaturing conditions to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[19]

-

Released Drug Analysis: Analyze the supernatant from step 4 using LC-MS with a standard curve to quantify the concentration of the released payload.[15][18]

-

-

Data Interpretation: Plot the average DAR or the percentage of released drug as a function of time to determine the stability profile of the ADC in plasma.

Visualizing Workflows and Mechanisms

Graphviz diagrams can effectively illustrate the complex relationships and processes in linker chemistry.

Caption: ADC Mechanism: From systemic circulation to targeted cell killing.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]

- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ADC Plasma Stability Assay [iqbiosciences.com]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

PEGylation strategies for improving drug delivery

An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery

Abstract

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of advanced drug delivery and biopharmaceutical development. This technique modifies the physicochemical properties of therapeutic agents, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles. Key advantages conferred by PEGylation include enhanced drug solubility, extended circulatory half-life, increased stability against proteolytic degradation, and reduced immunogenicity. These benefits have led to the successful development and clinical approval of numerous PEGylated drugs for treating a range of diseases, including cancer, hepatitis, and hemophilia. This guide provides a comprehensive technical overview of core PEGylation strategies, from first-generation random conjugation to modern site-specific methods. It details the impact of PEGylation on drug behavior, presents quantitative data on its effects, outlines key experimental protocols for synthesis and characterization, and explores the challenges and future directions of this critical technology.

Introduction to PEGylation

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals. The process of PEGylation involves the covalent attachment of these PEG chains to therapeutic molecules, which can range from small organic drugs to large biologics like proteins, peptides, and antibody fragments.

The attachment of the hydrophilic and flexible PEG chain imparts several beneficial properties:

-

Increased Hydrodynamic Size : The large hydrodynamic volume of the PEG chain increases the apparent size of the conjugated drug, which significantly reduces its renal clearance through glomerular filtration.

-

Steric Shielding : The PEG polymer forms a protective hydrophilic cloud around the drug molecule. This "shield" masks the drug from the host's immune system, reducing immunogenicity and antigenicity. It also provides protection against enzymatic degradation.

-

Enhanced Solubility : PEGylation can increase the water solubility of hydrophobic drugs, improving their formulation and bioavailability.

These modifications collectively extend the systemic circulation time of the drug, allowing for reduced dosing frequency and potentially lowering overall toxicity.

Core PEGylation Strategies

PEGylation chemistry has evolved from early, non-specific methods to highly controlled, site-specific techniques, often categorized into "generations".

First-Generation PEGylation (Random)

The initial approaches to PEGylation involved the random attachment of linear PEG chains to multiple reactive sites on a protein's surface, most commonly the primary amino groups of lysine (B10760008) residues. This was often achieved using reactive PEG derivatives like PEG-succinimidyl succinate (B1194679) (PEG-SS) or those activated with cyanuric chloride.

Limitations :

-

Heterogeneity : This random process yields a complex mixture of positional isomers and molecules with varying numbers of attached PEG chains.

-

Reduced Bioactivity : Attachment of PEG near the active site of a protein can cause significant steric hindrance, leading to a substantial loss of biological activity.

-

Instability : Some early linker chemistries were prone to hydrolysis, resulting in premature release of the PEG chain.

Caption: Workflow comparing random first-generation and site-specific second-generation PEGylation.

Second-Generation PEGylation (Site-Specific)

To overcome the limitations of first-generation techniques, second-generation PEGylation focuses on site-specific conjugation. This approach uses more advanced PEG reagents and controlled reaction conditions to attach PEG to a single, predetermined site on the drug molecule, resulting in a well-defined, homogeneous product. This preserves the biological activity of the therapeutic and ensures batch-to-batch consistency.

Key site-specific strategies include:

-

N-terminal PEGylation : This is one of the most common site-specific methods. It exploits the difference in pKa between the α-amino group at the N-terminus (pKa ≈ 7.6-8.0) and the ε-amino groups of lysine residues (pKa ≈ 10.0-10.2). By performing the reaction at a lower pH (around 7 or below), the N-terminal amine is more reactive, allowing for selective conjugation. PEG-aldehyde reagents are often used, which react with the amino group via reductive amination to form a stable secondary amine linkage.

-

Thiol-selective PEGylation (Cysteine) : This strategy targets the sulfhydryl group of a cysteine residue, which is relatively rare in proteins. A free cysteine can be naturally present or, more commonly, introduced at a specific, non-critical site via genetic engineering. PEG reagents containing maleimide (B117702) or vinyl sulfone groups react specifically with the thiol group to form a stable covalent bond.

-

Disulfide Bridge PEGylation : Instead of targeting a free cysteine, this technique targets a native disulfide bond within a protein. The bond is first mildly reduced to generate two free thiol groups, which are then "bridged" by a bis-reactive PEG reagent, re-forming a stable linkage while attaching the PEG molecule.

-

Enzymatic PEGylation : Enzymes can be used to catalyze the site-specific attachment of PEG. For example, transglutaminase (TGase) can be used to form a covalent bond between a PEG-amine and the side chain of a specific glutamine residue on a protein's surface.

Reversible PEGylation

In some cases, the steric hindrance from a permanently attached PEG chain can still reduce a drug's efficacy, even with site-specific conjugation. Reversible PEGylation addresses this by using a cleavable linker between the drug and the PEG chain. This linker is designed to be stable in circulation but to break down and release the native, unmodified drug at the target site (e.g., in the low pH environment of a tumor or through enzymatic action).

Impact on Pharmacokinetics and Pharmacodynamics

The primary goal of PEGylation is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug.

Increased Hydrodynamic Size and Reduced Renal Clearance

The addition of a PEG chain dramatically increases the hydrodynamic radius of a drug. For small molecules and peptides that would otherwise be rapidly cleared by the kidneys, this increase in size prevents glomerular filtration, extending their circulation half-life from minutes to hours or even days.

Shielding Effect: Reduced Immunogenicity and Enzymatic Degradation

The flexible PEG chain creates a hydrated shield that masks the surface of the drug. This has two major benefits:

-

Reduced Immunogenicity : The shield prevents the recognition of the therapeutic protein by the immune system, thereby reducing the formation of neutralizing antibodies.

-

Protection from Proteolysis : The steric barrier created by PEG hinders the approach of proteolytic enzymes, increasing the drug's stability in vivo.

Enhanced Permeability and Retention (EPR) Effect

For PEGylated nanoparticles and other large drug conjugates used in oncology, the EPR effect is a key mechanism for passive tumor targeting. Tumor tissues have leaky blood vessels and poor lymphatic drainage. PEGylated nanocarriers can extravasate through the gaps in the tumor vasculature and, due to their large size, are retained in the tumor microenvironment, leading to a higher local concentration of the drug.

Caption: Logical flow of how PEGylation improves a drug's pharmacokinetic profile and therapeutic effect.

Quantitative Impact of PEGylation

The theoretical benefits of PEGylation are substantiated by significant quantitative improvements in the pharmacokinetic parameters of numerous clinically approved drugs.

Table 1: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Drugs

| Drug Name (Active Moiety) | PEGylated Form | PEG Size & Type | Elimination Half-Life (PEGylated) | Elimination Half-Life (Non-PEGylated) | Fold Increase | Primary Benefit |

| Filgrastim (G-CSF) | Neulasta® (Pegfilgrastim) | 20 kDa, Linear | 15 - 80 hours | 3 - 4 hours | ~5 - 20x | Allows once-per-chemotherapy-cycle dosing instead of daily injections. |

| Interferon alfa-2b | PEG-Intron® | 12 kDa, Linear | ~40 hours | ~5.1 hours | ~8x | Reduced dosing frequency from multiple times per week to once weekly. |

| Interferon alfa-2a | Pegasys® | 40 kDa, Branched | 50 - 130 hours | ~6 - 8 hours | ~8 - 16x | Sustained serum concentrations allow for once-weekly dosing. |

| L-asparaginase | Oncaspar® (Pegaspargase) | 5 kDa, Linear (multiple) | ~5.5 - 5.8 days (132 - 139 hours) | ~1.24 days (30 hours) | ~4.6x | Reduced immunogenicity and allows dosing every 2 weeks. |

Key Experimental Protocols

Successful PEGylation requires carefully controlled reaction conditions and robust analytical methods to characterize the final product.

General Protocol for N-terminal PEGylation (Reductive Amination)

This protocol describes the site-specific conjugation of a PEG-aldehyde to the N-terminus of a protein.

Materials:

-

Protein of interest (in a suitable buffer, e.g., 100 mM MES, pH 6.0)

-

Methoxy PEG-propionaldehyde (mPEG-ALD)

-

Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)

Methodology:

-

Protein Preparation : Dissolve or dialyze the protein into a reaction buffer with a pH between 5.5 and 7.0 to favor the reactivity of the N-terminal α-amino group over lysine ε-amino groups. Ensure the protein concentration is optimized for the reaction (typically 1-10 mg/mL).

-

PEGylation Reaction : Add the mPEG-ALD reagent to the protein solution. A molar excess of PEG (e.g., 2-10 fold) is typically used. The optimal ratio must be determined empirically.

-

Initiation : Add a molar excess of the reducing agent, sodium cyanoborohydride, to the reaction mixture. This will reduce the initially formed Schiff base to a stable secondary amine linkage.

-

Incubation : Allow the reaction to proceed for 12-24 hours at a controlled temperature (e.g., 4°C or room temperature), with gentle mixing.

-

Quenching : Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., Tris) to consume any unreacted PEG-aldehyde.

-

Purification : Remove unreacted PEG, reagents, and any non-PEGylated protein using a suitable chromatography technique. Size Exclusion Chromatography (SEC) is effective for separating the larger PEG-protein conjugate from smaller reactants. Ion Exchange Chromatography (IEX) can separate species based on charge differences between mono-, di-, and non-PEGylated forms.

-

Characterization : Analyze the purified conjugate to confirm the degree of PEGylation and purity.

General Protocol for Cysteine-Specific PEGylation

This protocol targets a free sulfhydryl group on a cysteine residue using a PEG-maleimide reagent.

Materials:

-

Protein with an accessible, free cysteine residue.

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation).

-

PEG-maleimide (mPEG-MAL).

-

Reducing agent (e.g., TCEP or DTT) if native disulfides need to be reduced.

-

Quenching solution (e.g., free cysteine or β-mercaptoethanol).

-

Purification and analysis equipment as above.

Methodology:

-

Protein Preparation : Ensure the protein is in a buffer at a pH between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic but reaction with amines is minimized. If necessary, pre-treat the protein with a reducing agent to ensure the target cysteine is in its free thiol form, followed by removal of the reducing agent.

-

PEGylation Reaction : Dissolve the mPEG-MAL in the reaction buffer and add it to the protein solution. A slight molar excess (e.g., 1.5-5 fold) is typically sufficient due to the high specificity of the reaction.

-

Incubation : React for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Monitor the reaction progress using SDS-PAGE or HPLC.

-

Quenching : Add a quenching reagent with a free thiol (like excess L-cysteine) to react with and cap any unreacted PEG-maleimide.

-

Purification and Characterization : Purify and analyze the conjugate using methods described in Protocol 5.1.

Characterization Protocol: Size Exclusion Chromatography (SEC-HPLC)

SEC is a primary method for analyzing PEGylation reaction mixtures. It separates molecules based on their hydrodynamic size.

Workflow:

-

System Setup : Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline).

-

Sample Injection : Inject a small volume of the purified PEG-conjugate or the reaction mixture.

-

Elution and Detection : Molecules elute in order of decreasing size. The larger PEG-protein conjugate will elute earlier than the smaller, unconjugated protein. Detect the eluting species using a UV detector (typically at 280 nm for proteins).

-

Analysis : The resulting chromatogram will show distinct peaks corresponding to the PEG-conjugate, unconjugated protein, and any aggregates. The relative area of these peaks can be used to assess the purity and yield of the PEGylation reaction.

Characterization Protocol: Mass Spectrometry (MS)

MS is used to confirm the identity and homogeneity of the PEGylated product by measuring its molecular weight.

Workflow:

-

Method Selection : MALDI-TOF MS is often used for determining the average molecular weight and the distribution of PEG adducts (mono-, di-, etc.). LC-MS can be used for more complex mixtures and to identify the specific site of PEGylation after proteolytic digestion.

-

Sample Preparation : Prepare the sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI).

-

Data Acquisition : Acquire the mass spectrum. For PEGylated proteins, a broad peak is often observed due to the polydispersity of the PEG polymer itself.

-

Analysis : The mass spectrum will confirm the addition of the PEG moiety. The shift in molecular weight from the native protein corresponds to the mass of the attached PEG chain(s). This confirms the degree of PEGylation (e.g., mono-PEGylated vs. di-PEGylated).

Caption: A typical workflow for the synthesis, purification, and characterization of PEGylated proteins.

Challenges and Future Directions

Despite its success, PEGylation is not without challenges.

-

Anti-PEG Antibodies (APA) : The immune system can, in some cases, generate antibodies against the PEG polymer itself. Pre-existing APAs have been found in a portion of the general population. These antibodies can lead to an Accelerated Blood Clearance (ABC) phenomenon upon repeated administration of a PEGylated drug, where the drug is rapidly cleared from circulation, reducing its efficacy and potentially causing adverse reactions.

-

Manufacturing Complexity : Site-specific PEGylation requires precise control over reaction conditions to ensure homogeneity and consistency, which can add complexity and cost to the manufacturing process.

-

Reduced Bioactivity : While site-specific methods help preserve activity, the PEG chain can still cause some degree of steric hindrance that may slightly reduce the drug's binding affinity for its target.

Future Directions:

-

Alternative Polymers : Research is ongoing into alternative hydrophilic polymers, such as polysarcosine or polyzwitterions, that may be less immunogenic than PEG.

-

Biodegradable PEGs : The development of cleavable or biodegradable PEG linkers is a key area of focus to mitigate concerns about the potential for long-term tissue accumulation of high molecular weight PEGs.

-

Advanced Site-Specific Methods : Novel enzymatic and chemoenzymatic methods are being explored to achieve even greater control and efficiency in the PEGylation process.

Conclusion

PEGylation is a powerful and clinically validated platform technology that has transformed the therapeutic potential of numerous drugs. By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation enables the development of safer and more effective medicines with more convenient dosing regimens. The evolution from random, first-generation techniques to highly controlled, site-specific second-generation strategies has been critical in maximizing the benefits of this technology while preserving the biological function of the therapeutic agent. While challenges such as the potential for an anti-PEG immune response remain, ongoing innovation in polymer chemistry and bioconjugation techniques ensures that PEGylation will continue to be a vital tool in the future of drug development.

An In-Depth Technical Guide to Heterobifunctional Linkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are indispensable tools in modern chemical biology, serving as molecular bridges to covalently connect two different molecules.[1] Their defining characteristic is the presence of two distinct reactive functional groups, enabling the specific and controlled conjugation of biomolecules such as proteins, antibodies, peptides, and small molecule drugs.[2][3] This intrinsic asymmetry allows for sequential reactions, minimizing the formation of unwanted homodimers and leading to more precisely defined conjugates.[2] The strategic choice of a heterobifunctional linker is paramount, as its chemical nature, length, and stability profoundly influence the pharmacokinetic and pharmacodynamic properties of the final conjugate, impacting its efficacy and therapeutic index.[1] This guide provides a comprehensive overview of the core principles of heterobifunctional linkers, their applications, quantitative data on their performance, and detailed experimental protocols.

Core Concepts of Heterobifunctional Linkers

Heterobifunctional linkers are comprised of three key components: two distinct reactive moieties and a spacer arm. The reactive groups are chosen for their specific reactivity towards functional groups on the biomolecules to be conjugated, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryls (e.g., on cysteine residues).[2] The spacer arm connects the two reactive ends and its length and composition (e.g., alkyl chain, polyethylene (B3416737) glycol (PEG)) are critical for controlling the distance between the conjugated molecules and influencing properties like solubility and stability.[4]

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are primarily classified based on the reactive groups they possess. This allows for a modular approach to bioconjugation, where the linker can be tailored to the specific functional groups available on the molecules of interest.

Common Reactive Groups and Their Targets:

-

Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds.[2]

-

Sulfhydryl-reactive groups: Maleimides are commonly employed to react with free sulfhydryl groups on cysteine residues, forming stable thioether bonds.[2]

-

"Click Chemistry" groups: These bioorthogonal reactions offer high efficiency and specificity. Examples include dibenzocyclooctyne (DBCO) for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules, and azides for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

-

Photoreactive groups: Aryl azides and diazirines can be activated by UV light to form highly reactive species that can insert into C-H and N-H bonds non-selectively, which is useful for capturing transient interactions.[5]

Key Applications in Chemical Biology

Heterobifunctional linkers are central to the development of two major classes of targeted therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[6] The heterobifunctional linker plays a critical role in the ADC's performance by ensuring stability in circulation and facilitating the release of the payload at the target site.[6]

ADC Internalization and Payload Release Pathway:

The mechanism of action for a typical ADC involves several steps, from binding to the target cell to the release of the cytotoxic payload.

Types of Linkers in ADCs:

-

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[7] This can include cleavage by proteases (e.g., cathepsins), acidic pH in endosomes/lysosomes, or the reducing environment of the cytoplasm.[8] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[6]

-

Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[7] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9] However, they typically lack a bystander effect.[10]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[11] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[11]

Ubiquitin-Proteasome System and PROTAC Mechanism of Action:

The following diagram illustrates how a PROTAC hijacks the ubiquitin-proteasome system to induce targeted protein degradation.

The linker in a PROTAC is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex.[13] The length, composition, and attachment points of the linker all influence the geometry of the ternary complex and, consequently, the efficiency of protein degradation.[14]

Quantitative Data on Heterobifunctional Linkers

The selection of a heterobifunctional linker is a data-driven process. The following tables summarize key quantitative data on linker stability and the impact of linker length on the efficacy of ADCs and PROTACs.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Example | Half-life in Human Plasma | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[2] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2] |

| Valine-Alanine (Val-Ala) | Stable[2] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] | |

| pH-Sensitive | Hydrazone | ~2 days[2] | Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[2] |

| Glutathione-Sensitive | Disulfide | Variable[2] | Stability can be modulated by steric hindrance around the disulfide bond.[2] |

| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable[2] | Shows greater stability and in vivo efficacy compared to some peptide linkers.[2] |

| Sulfatase-Cleavable | High (> 7 days in mouse plasma)[2] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[2] |